![molecular formula C10H16O B1367084 4,4-Diethylcyclohex-2-enone CAS No. 35161-14-9](/img/structure/B1367084.png)
4,4-Diethylcyclohex-2-enone
Overview
Description
Synthesis Analysis
The synthesis of 4,4-Diethylcyclohex-2-enone involves the potassium hydroxide promoted annelation of methyl vinyl ketone and isobutyraldehyde . This process results in the formation of major side products, the structures and mechanisms of which have been studied .Molecular Structure Analysis
The molecular structure of 4,4-Diethylcyclohex-2-enone is characterized by an unsaturated carbonyl group, which is a common feature of enones. Further details about its molecular structure can be found in the PubChem database .Chemical Reactions Analysis
The preparation of 4,4-Diethylcyclohex-2-enone involves chemical reactions that lead to the formation of major side products . These reactions are promoted by potassium hydroxide and involve the annelation of methyl vinyl ketone and isobutyraldehyde .Physical And Chemical Properties Analysis
4,4-Diethylcyclohex-2-enone has a molecular formula of C10H16O and a molecular weight of 152.23 g/mol. More detailed physical and chemical properties can be found in the PubChem database .Relevant Papers The preparation of 4,4-Diethylcyclohex-2-enone and the formation of its major side products have been discussed in a paper published in The Journal of Organic Chemistry . Other relevant papers can be found through a literature search on databases like PubMed or Web of Science.
Scientific Research Applications
Polymer Synthesis
“4,4-Diethylcyclohex-2-enone” could be used in the synthesis of degradable and chemically recyclable polymers. Similar compounds have been utilized to create polymers for packaging, agrochemical, personal care, and biomedical applications. This suggests potential for “4,4-Diethylcyclohex-2-enone” in these areas as well .
Organic Synthesis
This compound may serve as an intermediate in organic synthesis processes. For example, related cyclohexenone compounds are used to produce boronic acid esters, which are valuable in cross-coupling reactions to create complex organic molecules .
Asymmetric Synthesis
“4,4-Diethylcyclohex-2-enone” might be applicable in asymmetric synthesis. Cyclohexene derivatives have been synthesized using chiral catalysts for asymmetric Diels-Alder reactions, leading to products with antimicrobial activity .
Medicinal Chemistry
Given the antimicrobial activity found in similar cyclohexene derivatives, “4,4-Diethylcyclohex-2-enone” could be explored for its potential medicinal properties, particularly as an antimicrobial agent .
properties
IUPAC Name |
4,4-diethylcyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-3-10(4-2)7-5-9(11)6-8-10/h5,7H,3-4,6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNPBXGWZOROKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)C=C1)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499998 | |
Record name | 4,4-Diethylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80499998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35161-14-9 | |
Record name | 4,4-Diethylcyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80499998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-Diethyl-2-cyclohexen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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